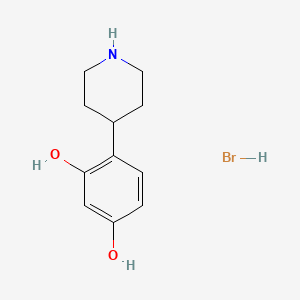
4-(Piperidin-4-yl)benzene-1,3-diolhydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Piperidin-4-yl)benzene-1,3-diolhydrobromide is a chemical compound that features a piperidine ring attached to a benzene ring with two hydroxyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Piperidin-4-yl)benzene-1,3-diolhydrobromide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Attachment to Benzene Ring: The piperidine ring is then attached to a benzene ring that has hydroxyl groups at the 1 and 3 positions. This can be achieved through nucleophilic substitution reactions.
Formation of Hydrobromide Salt: The final step involves the formation of the hydrobromide salt by reacting the compound with hydrobromic acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
化学反応の分析
Types of Reactions
4-(Piperidin-4-yl)benzene-1,3-diolhydrobromide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Reduced piperidine derivatives.
Substitution: Substituted piperidine compounds.
科学的研究の応用
4-(Piperidin-4-yl)benzene-1,3-diolhydrobromide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of new materials with specific properties.
Biological Studies: It is used in studies to understand its biological activity and potential as a drug candidate.
作用機序
The mechanism of action of 4-(Piperidin-4-yl)benzene-1,3-diolhydrobromide involves its interaction with specific molecular targets. The piperidine ring can interact with receptors or enzymes, leading to modulation of biological pathways. The hydroxyl groups can form hydrogen bonds with target molecules, enhancing binding affinity.
類似化合物との比較
Similar Compounds
4-(Piperidin-4-yl)benzene-1,2-diol: Similar structure but with hydroxyl groups at different positions.
4-(Piperidin-4-yl)benzene-1,4-diol: Another isomer with hydroxyl groups at different positions.
Uniqueness
4-(Piperidin-4-yl)benzene-1,3-diolhydrobromide is unique due to the specific positioning of the hydroxyl groups, which can influence its chemical reactivity and biological activity. The hydrobromide salt form also enhances its solubility and stability, making it suitable for various applications.
特性
分子式 |
C11H16BrNO2 |
|---|---|
分子量 |
274.15 g/mol |
IUPAC名 |
4-piperidin-4-ylbenzene-1,3-diol;hydrobromide |
InChI |
InChI=1S/C11H15NO2.BrH/c13-9-1-2-10(11(14)7-9)8-3-5-12-6-4-8;/h1-2,7-8,12-14H,3-6H2;1H |
InChIキー |
DKUDQLQGIGWBOO-UHFFFAOYSA-N |
正規SMILES |
C1CNCCC1C2=C(C=C(C=C2)O)O.Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


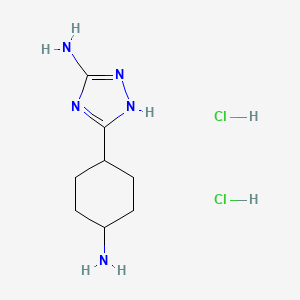
![5-Oxaspiro[3.4]octane-2-carbaldehyde](/img/structure/B13457670.png)
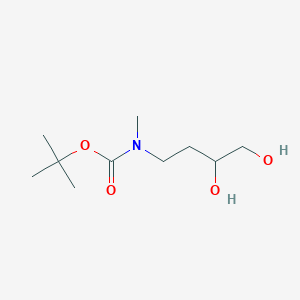
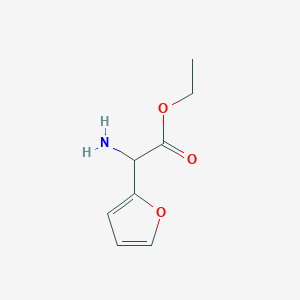
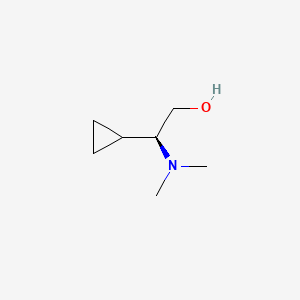

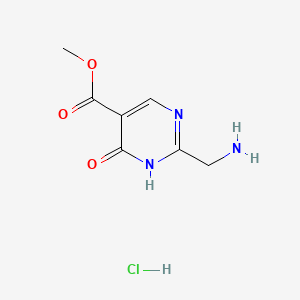

![tert-butyl N-[(4-amino-3-ethynylphenyl)methyl]carbamate](/img/structure/B13457725.png)
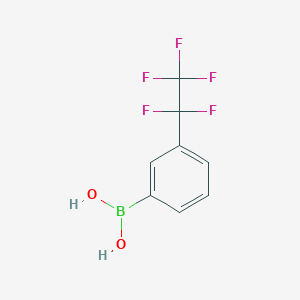
![Sodium {[(benzyloxy)carbonyl]amino}methanesulfonate](/img/structure/B13457730.png)
![3-[2-(Cyclopentylsulfanyl)pyridin-3-YL]-2-(4-methyl-1,3-thiazol-2-YL)-3-oxopropanenitrile](/img/structure/B13457736.png)
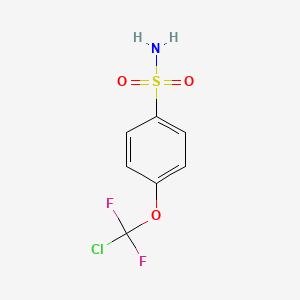
![Ethanamine, N,N-dimethyl-2-[2-(methylamino)ethoxy]-](/img/structure/B13457744.png)
